molecular formula C10H8ClF3O3 B3024752 Methyl 5-chloro-2-methoxy-4-(trifluoromethyl)benzoate CAS No. 885518-15-0

Methyl 5-chloro-2-methoxy-4-(trifluoromethyl)benzoate

Cat. No.: B3024752
CAS No.: 885518-15-0
M. Wt: 268.61 g/mol
InChI Key: QYGRKSVPTHXKMA-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-methoxy-4-(trifluoromethyl)benzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a trifluoromethyl group, a methoxy group, and a chlorine atom attached to a benzoate core. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-chloro-2-methoxy-4-(trifluoromethyl)benzoate typically involves the esterification of 5-chloro-2-methoxy-4-(trifluoromethyl)benzoic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the product can be achieved through techniques such as distillation or crystallization, depending on the specific requirements of the application.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-chloro-2-methoxy-4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Substitution: Products depend on the nucleophile used, such as 5-chloro-2-methoxy-4-(trifluoromethyl)aniline.

    Reduction: Methyl 5-chloro-2-methoxy-4-(trifluoromethyl)benzyl alcohol.

    Oxidation: Methyl 5-chloro-2-formyl-4-(trifluoromethyl)benzoate.

Scientific Research Applications

Methyl 5-chloro-2-methoxy-4-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as enhanced thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-methoxy-4-(trifluoromethyl)benzoate depends on its specific application. In biological systems, the trifluoromethyl group can enhance the compound’s ability to interact with biological targets, such as enzymes or receptors, by increasing its lipophilicity and metabolic stability. The methoxy group can also play a role in modulating the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

  • Methyl 2-chloro-5-(trifluoromethyl)benzoate
  • Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate

Comparison: Methyl 5-chloro-2-methoxy-4-(trifluoromethyl)benzoate is unique due to the presence of both a methoxy group and a trifluoromethyl group on the benzoate core. This combination of functional groups can impart distinct chemical and biological properties compared to similar compounds. For example, the methoxy group can influence the compound’s solubility and reactivity, while the trifluoromethyl group can enhance its stability and lipophilicity.

Biological Activity

Methyl 5-chloro-2-methoxy-4-(trifluoromethyl)benzoate is an organic compound that has garnered attention for its potential biological activities. This article details its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a benzoate core with a trifluoromethyl group, a methoxy group, and a chlorine atom. The presence of the trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological targets.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains and fungi, demonstrating effective inhibition of growth.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, thus potentially serving as a therapeutic agent for inflammatory diseases.

Case Study: Inhibition of Cytokine Production

A study assessed the effect of this compound on Lipopolysaccharide-induced inflammation in macrophages. The results indicated a significant reduction in TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent.

The mechanism through which this compound exerts its biological effects is multifaceted:

  • Lipophilicity Enhancement : The trifluoromethyl group increases the compound's ability to penetrate lipid membranes, facilitating interaction with cellular targets.
  • Enzyme Interaction : The methoxy group may modulate binding affinity to specific enzymes or receptors involved in inflammatory pathways or microbial resistance.

Research Findings

Recent studies have highlighted the compound's potential in drug discovery programs targeting various diseases, particularly those related to inflammation and infection.

3. Drug Discovery Applications

This compound has been explored as a lead compound in developing pharmaceuticals aimed at treating infections and inflammatory conditions. Its structural features allow it to serve as an intermediate in synthesizing more complex organic molecules.

Table 2: Summary of Research Applications

Application AreaFindingsReference
AntimicrobialEffective against multiple pathogens
Anti-inflammatoryReduces cytokine levels in vitro
Drug developmentUsed as an intermediate for pharmaceutical synthesis

Properties

IUPAC Name

methyl 5-chloro-2-methoxy-4-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O3/c1-16-8-4-6(10(12,13)14)7(11)3-5(8)9(15)17-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGRKSVPTHXKMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646095
Record name Methyl 5-chloro-2-methoxy-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-15-0
Record name Methyl 5-chloro-2-methoxy-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 5-chloro-2-methoxy-4-(trifluoromethyl)benzoate
Methyl 5-chloro-2-methoxy-4-(trifluoromethyl)benzoate
Methyl 5-chloro-2-methoxy-4-(trifluoromethyl)benzoate
Methyl 5-chloro-2-methoxy-4-(trifluoromethyl)benzoate
Methyl 5-chloro-2-methoxy-4-(trifluoromethyl)benzoate
Methyl 5-chloro-2-methoxy-4-(trifluoromethyl)benzoate

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